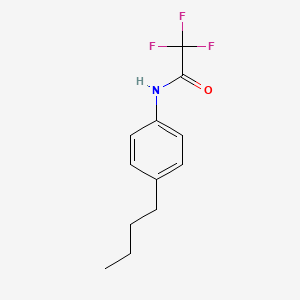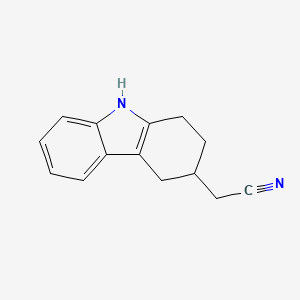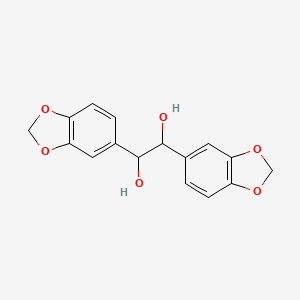![molecular formula C16H16N4O2S2 B11967585 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B11967585.png)
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[4,5]thieno[2,3-D]pyrimidine core with an isoxazolylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[4,5]thieno[2,3-D]pyrimidine core This core can be synthesized through a series of cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The isoxazolylacetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the isoxazolylacetamide moiety.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Medicine: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism by which 2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide exerts its effects involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with certain enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with various receptors, modulating their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-YL)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide
- **this compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a cyclopenta[4,5]thieno[2,3-D]pyrimidine core and an isoxazolylacetamide moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H16N4O2S2 |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-8-6-12(20-22-8)19-13(21)7-23-15-14-10-4-3-5-11(10)24-16(14)18-9(2)17-15/h6H,3-5,7H2,1-2H3,(H,19,20,21) |
Clé InChI |
FKBNWHCGTDKJKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C4=C(S3)CCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B11967504.png)

![1-Nitro-4-({[(4-nitrophenyl)sulfonyl]methyl}sulfonyl)benzene](/img/structure/B11967517.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967519.png)


![2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11967529.png)
![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11967531.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11967547.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11967548.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11967554.png)



